molecular formula C9H13BrN2 B1283680 5-bromo-N-butylpyridin-2-amine CAS No. 280116-80-5

5-bromo-N-butylpyridin-2-amine

Cat. No. B1283680
M. Wt: 229.12 g/mol
InChI Key: NKIGJAVDIHVPRE-UHFFFAOYSA-N
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Description

The compound of interest, 5-bromo-N-butylpyridin-2-amine, is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of a bromine atom and a butyl group attached to the pyridine ring suggests that this compound could be useful in various chemical reactions and might possess interesting physical and chemical properties.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been explored in several studies. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid with a high yield and selectivity . Another study described an efficient synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, starting from a difluoropyridine derivative and proceeding through several steps including methoxylation, oxidation, and bromination to obtain the desired product . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines was achieved through Stille coupling and reductive symmetric coupling, with good to excellent yields .

Molecular Structure Analysis

The molecular structure of 5-bromo-N-butylpyridin-2-amine would be characterized by the presence of a pyridine ring, a bromine atom at the 5-position, and a butyl group attached to the nitrogen atom at the 2-position. The electronic effects of the bromine atom and the butyl group would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Bromopyridine derivatives are known to participate in various chemical reactions. The presence of the bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions. For example, the synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amines was achieved by reacting 5-bromo-2-aminopyridine with different substituted benzaldehydes, leading to a series of imine compounds . These reactions are influenced by the nature of the substituents, as evidenced by the correlation of spectral data with Hammett substituent constants.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-N-butylpyridin-2-amine are not detailed in the provided papers, we can infer from related compounds that such properties would include solubility in various solvents, melting and boiling points, and stability under different conditions. The compound's reactivity would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the butyl group. The antimicrobial activities of some bromopyridine derivatives have also been studied, indicating potential biological applications .

Scientific Research Applications

Selective Amination Catalysis

  • Selective Amination of Polyhalopyridines: Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).

Synthesis and Functionalization

  • Preparation of Brominated Bipyridines and Bipyrimidines: Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated 2,2'-bipyridines, useful in preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
  • Amination Using Copper Catalysis: Lang, Zewge, Houpis, and VolanteRalph (2001) explored the conversion of bromopyridine into aminopyridine using copper catalysis, highlighting low catalyst loading and mild reaction conditions (Lang et al., 2001).

Novel Derivatives and Applications

  • Synthesis of Pyridine-Based Derivatives: Ahmad et al. (2017) described the palladium-catalyzed synthesis of novel pyridine derivatives, showcasing their potential as chiral dopants for liquid crystals and examining their biological activities (Ahmad et al., 2017).
  • Oxidation Processes in Large Scale Production: Agosti et al. (2017) discussed the large-scale production of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation, focusing on process development and safety studies (Agosti et al., 2017).

Chemical Analysis and Mechanistic Studies

  • Mechanism of Amination Reactions: Does and Hertog (2010) studied the reactions of various bromo(chloro)pyridines with potassium amide in liquid ammonia, offering insights into the reaction mechanisms and the influence of substituents (Does & Hertog, 2010).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromobutane, indicates that it is highly flammable and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

5-bromo-N-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-6-11-9-5-4-8(10)7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGJAVDIHVPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573062
Record name 5-Bromo-N-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-butylpyridin-2-amine

CAS RN

280116-80-5
Record name 5-Bromo-N-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Krasnokutskaya, AZ Kassanova, MT Estaeva… - Tetrahedron …, 2014 - Elsevier
… Tar formation, a low yield of the desired triflate 2a, incomplete conversion of the starting amine, and large amounts of the 5-bromo-N-butylpyridin-2-amine side product (Table 1) were …
Number of citations: 39 www.sciencedirect.com

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